molecular formula C11H9NO3S B6177984 4-(pyridin-2-yl)benzene-1-sulfonic acid CAS No. 1469886-70-1

4-(pyridin-2-yl)benzene-1-sulfonic acid

Cat. No.: B6177984
CAS No.: 1469886-70-1
M. Wt: 235.3
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Description

4-(Pyridin-2-yl)benzene-1-sulfonic acid is a sulfonic acid derivative featuring a benzene ring substituted with a sulfonic acid group (-SO₃H) at the 1-position and a pyridin-2-yl group (a pyridine ring attached via its 2-position) at the 4-position. Such properties make it relevant in pharmaceuticals, catalysis, and materials science.

Properties

CAS No.

1469886-70-1

Molecular Formula

C11H9NO3S

Molecular Weight

235.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)benzene-1-sulfonic acid typically involves the sulfonation of 4-(pyridin-2-yl)benzene. This can be achieved by reacting 4-(pyridin-2-yl)benzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(pyridin-2-yl)benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(pyridin-2-yl)benzene-1-sulfonic acid with analogous sulfonic acid derivatives, focusing on structural features, physicochemical properties, and applications. Key compounds from the evidence include alkylbenzene sulfonic acids, azo-sulfonic dyes, and heteroaryl-substituted sulfonic acids.

Table 1: Structural and Functional Comparison

Compound Name (CAS/IUPAC) Substituent(s) Key Properties/Applications Source
This compound Pyridin-2-yl, -SO₃H Strong acidity, coordination sites (inferred) N/A
Dodecylbenzene sulfonic acid (ABS acid) Tridecan-3-yl, -SO₃H Surfactant, high micelle formation
4-{2-[4-(Phenylamino)phenyl]diazenyl}benzene-1-sulfonic acid Azo, phenylamino, -SO₃H Dye, moderate toxicity (EC50: 4.36)
4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic acid Azo, hydroxynaphthyl, -SO₃H Textile dye (Acid Orange 7), EC50: 3.74
4-(3-Acetyl-5-oxopyrazol-1-yl)benzene-1-sulfonic acid Pyrazolyl, acetyl, -SO₃H Pharmaceutical intermediate

Key Differences and Implications

Acidity and Solubility

  • The sulfonic acid group (-SO₃H) ensures strong acidity (pKa ~ -6 to -2) in all compounds. However, substituents modulate solubility:

  • Alkyl chains (e.g., ABS acid) enhance hydrophobicity, favoring surfactant behavior .
  • Azo dyes (e.g., Acid Orange 7) exhibit pH-dependent solubility due to azo and hydroxyl groups .

Toxicity and Biological Activity

  • Azo-sulfonic acids show variable toxicity in Hydractinia echinata assays:

  • 4-{2-[4-(Phenylamino)phenyl]diazenyl}benzene-1-sulfonic acid (EC50: 4.36) is less toxic than Methyl Orange (EC50: 3.74) .
  • The pyridin-2-yl group may reduce acute toxicity compared to azo dyes, as heteroaryl groups often improve biocompatibility in drug design.

Applications

  • Surfactants : ABS acid’s long alkyl chain optimizes micelle formation for detergents .
  • Dyes : Azo-sulfonic acids (e.g., Acid Orange 7) are used in textiles; their color and fastness depend on substituent electronic effects .
  • Pharmaceuticals : Pyridin-2-yl and pyrazolyl sulfonic acids (e.g., CAS 84752-61-4) serve as intermediates in drug synthesis .

Table 2: Toxicity and Physicochemical Data

Compound EC50 (Toxicity) Solubility (g/L) pKa (SO₃H) Application
This compound N/A Moderate (inferred) ~-2.5 Catalysis, pharma
ABS acid N/A Low (hydrophobic) ~-1.8 Surfactants
Acid Orange 7 3.74 High (aqueous) ~-2.0 Textile dye
4-{2-[4-(Phenylamino)phenyl]diazenyl}- 4.36 Moderate ~-2.1 Industrial dye

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